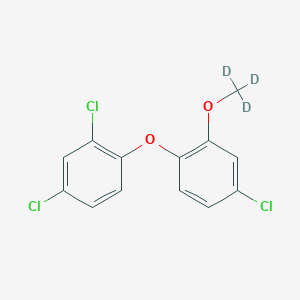

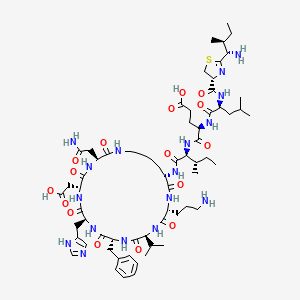

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (Bz-Gly-OAc) is a type of sugar molecule that has a wide range of applications in scientific research. It is a useful tool for studying the structure and function of various biological molecules, as well as for developing therapeutics and diagnostics. Bz-Gly-OAc has several unique properties that make it an attractive target for researchers, including its strong binding affinity to proteins and its ability to act as a substrate for enzymes.

Scientific Research Applications

Practical Synthesis

This compound has been used in the practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters . The synthesis process involves mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane .

Antibacterial Activity

“Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside” exhibits antibacterial activities . This makes it suitable for the development of new drugs or as a research tool for studying the mechanisms of infection .

Antiviral Activity

In addition to its antibacterial properties, this compound also exhibits antiviral activities . This dual functionality enhances its potential as a therapeutic agent in the treatment of various infectious diseases .

Inhibitor of O-linked Glycosylation

This compound has been used as an inhibitor of O-linked glycosylation in a variety of cell lines . This property can be useful in studying the role of glycosylation in cellular processes and disease states .

Inhibition of 2,3 (O)-sialyltransferase

“Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside” has been used to inhibit 2,3 (O)-sialyltransferase . This enzyme is involved in the biosynthesis of sialylated glycoconjugates, which play crucial roles in cell-cell interactions and recognition .

Disruption of Glycoprotein Targeting

This compound has been used to disrupt glycoprotein targeting in HT-29 cells . This can help in understanding the role of glycoproteins in cellular functions and their implications in diseases .

Mechanism of Action

Target of Action

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is a versatile compound widely used in the biomedical industry . .

Mode of Action

It’s known that the compound exhibits antibacterial and antiviral activities , suggesting it interacts with targets that play crucial roles in these types of infections.

Biochemical Pathways

Given its reported antibacterial and antiviral activities , it can be inferred that the compound likely interferes with pathways essential for bacterial and viral replication or survival.

Result of Action

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside has been reported to exhibit antibacterial and antiviral activities

properties

| { "Design of the Synthesis Pathway": "The synthesis of Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside can be achieved through a multi-step process involving protection, acetylation, and coupling reactions.", "Starting Materials": ["Benzyl alcohol", "2-acetamido-2-deoxy-D-glucose", "acetic anhydride", "pyridine", "triethylamine", "acetic acid", "HCl", "sodium bicarbonate", "chloroacetyl chloride"], "Reaction": ["1. Protection of the hydroxyl groups in 2-acetamido-2-deoxy-D-glucose using benzyl alcohol and HCl", "2. Acetylation of the protected sugar using acetic anhydride and pyridine", "3. Deprotection of the benzyl group using HCl and sodium bicarbonate", "4. Acetylation of the deprotected sugar using acetic anhydride and pyridine", "5. Chloroacetylation of the acetylated sugar using chloroacetyl chloride and triethylamine", "6. Coupling of the chloroacetylated sugar with the protected glucosamine using triethylamine as a base", "7. Deprotection of the acetyl groups using sodium methoxide in methanol", "8. Purification of the final product using column chromatography"] } | |

CAS RN |

13341-66-3 |

Product Name |

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside |

Molecular Formula |

C₂₁H₂₇NO₉ |

Molecular Weight |

437.44 |

synonyms |

Phenylmethyl 2-(Acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-Triacetate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)